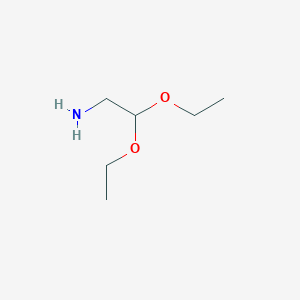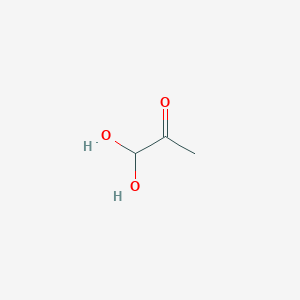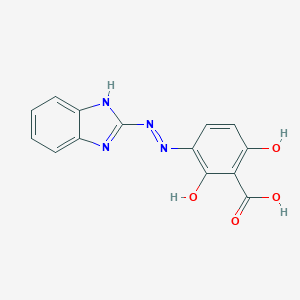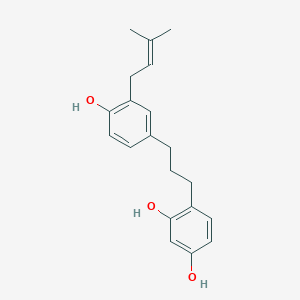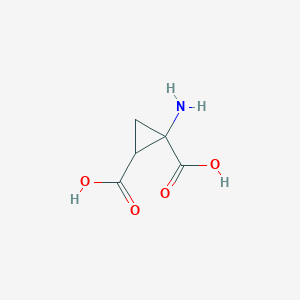
1-Aminocyclopropane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminocyclopropane-1,2-dicarboxylic acid (ACC) is a naturally occurring plant hormone that plays a critical role in regulating various physiological and biochemical processes in plants. ACC is synthesized from the amino acid methionine in a reaction catalyzed by the enzyme ACC synthase (ACS). ACC is then converted to ethylene, another plant hormone, by the enzyme ACC oxidase (ACO). The production and regulation of ACC and ethylene are tightly controlled in plants and play a critical role in plant growth, development, and stress responses.
Mecanismo De Acción
1-Aminocyclopropane-1,2-dicarboxylic acid acts as a precursor to ethylene, which is a gaseous plant hormone that regulates various physiological and biochemical processes in plants. Ethylene is involved in the regulation of seed germination, root growth, flower development, fruit ripening, and stress responses. 1-Aminocyclopropane-1,2-dicarboxylic acid is converted to ethylene by the enzyme ACO, which is regulated by various factors, including oxygen availability, pH, and post-translational modifications.
Biochemical and Physiological Effects
1-Aminocyclopropane-1,2-dicarboxylic acid and ethylene have numerous biochemical and physiological effects on plants. Ethylene is involved in the regulation of cell division, cell elongation, and cell differentiation. Ethylene also regulates the expression of various genes involved in stress responses, including genes involved in pathogen defense and abiotic stress tolerance. 1-Aminocyclopropane-1,2-dicarboxylic acid has been shown to regulate root growth, seed germination, and fruit ripening in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Aminocyclopropane-1,2-dicarboxylic acid and ethylene are commonly used in laboratory experiments to study plant growth and development. One advantage of using 1-Aminocyclopropane-1,2-dicarboxylic acid is that it can be easily synthesized in the laboratory and is readily available. Additionally, 1-Aminocyclopropane-1,2-dicarboxylic acid can be used to induce ethylene production in plants, which can be used to study the effects of ethylene on plant growth and development. One limitation of using 1-Aminocyclopropane-1,2-dicarboxylic acid is that it can be toxic to plants at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are numerous future directions for research involving 1-Aminocyclopropane-1,2-dicarboxylic acid and ethylene in plants. One area of research is the regulation of ethylene biosynthesis and signaling pathways in plants. Another area of research is the development of new methods for synthesizing 1-Aminocyclopropane-1,2-dicarboxylic acid and other plant hormones. Additionally, there is a need for more research on the effects of 1-Aminocyclopropane-1,2-dicarboxylic acid and ethylene on plant growth and development under different environmental conditions, including drought, salinity, and temperature stress.
Métodos De Síntesis
1-Aminocyclopropane-1,2-dicarboxylic acid can be synthesized in the laboratory using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of methionine with various reagents to produce 1-Aminocyclopropane-1,2-dicarboxylic acid. Enzymatic synthesis involves the use of recombinant ACS enzymes to catalyze the reaction between methionine and S-adenosylmethionine to produce 1-Aminocyclopropane-1,2-dicarboxylic acid.
Aplicaciones Científicas De Investigación
1-Aminocyclopropane-1,2-dicarboxylic acid and ethylene have been extensively studied in the field of plant biology and have numerous applications in scientific research. 1-Aminocyclopropane-1,2-dicarboxylic acid is commonly used as a substrate for measuring the activity of ACS and ACO enzymes. 1-Aminocyclopropane-1,2-dicarboxylic acid is also used to induce ethylene production in plants, which can be used to study the effects of ethylene on plant growth and development. Additionally, 1-Aminocyclopropane-1,2-dicarboxylic acid can be used to study the regulation of ethylene biosynthesis and signaling pathways in plants.
Propiedades
Número CAS |
117668-42-5 |
|---|---|
Nombre del producto |
1-Aminocyclopropane-1,2-dicarboxylic acid |
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
1-aminocyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10) |
Clave InChI |
LVWULFVPVDNWOD-UHFFFAOYSA-N |
SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
SMILES canónico |
C1C(C1(C(=O)O)N)C(=O)O |
Sinónimos |
1,2-Cyclopropanedicarboxylicacid,1-amino-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B48635.png)
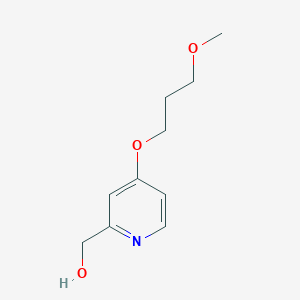
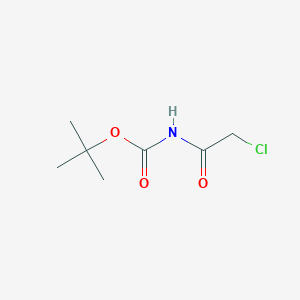
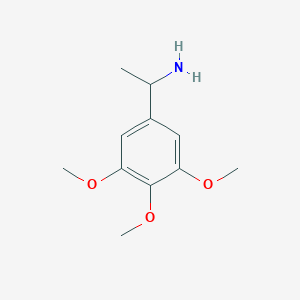
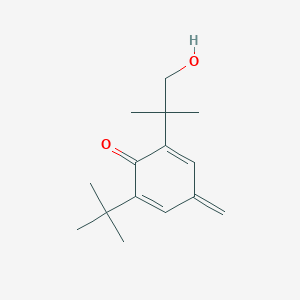
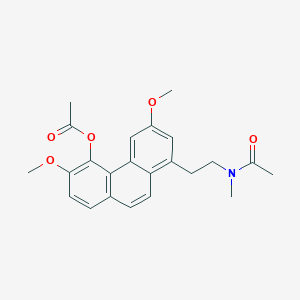

![2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide](/img/structure/B48650.png)
